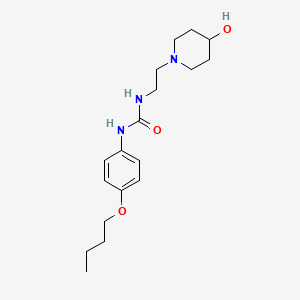
1-(4-Butoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, commonly known as BPIP, is a small molecule that has gained significant interest in scientific research due to its various biochemical and physiological effects. BPIP is a potent inhibitor of the protein-protein interaction between the transcription factors, EWS and RNA polymerase II, which play a crucial role in the development of cancer.
Aplicaciones Científicas De Investigación
Molecular Devices
The research by Lock et al. (2004) discusses the self-assembly of molecular devices using urea-linked cyclodextrin, similar in structure to the queried compound. They investigated the photoisomerization process in binary complexes involving similar compounds, leading to the formation of molecular devices that have applications in molecular recognition and self-assembly processes. This highlights the potential use of urea derivatives in the development of molecular devices with intricate functionalities Lock et al., 2004.
Corrosion Inhibition
Mistry et al. (2011) studied the corrosion inhibition performance of urea derivatives, specifically 1,3,5-triazinyl urea derivatives, on mild steel in acidic solutions. Although not the exact compound queried, the research demonstrates the significance of urea derivatives in industrial applications, particularly in protecting metal surfaces from corrosion Mistry et al., 2011.
Metabolism and Pharmacokinetics
Wan et al. (2019) conducted an in-depth study on the metabolism of a potent soluble epoxide hydrolase (sEH) inhibitor, which has structural similarities to the queried compound. This research provides valuable insights into the metabolism of urea derivatives and their pharmacokinetic profiles, essential for drug development and understanding the compound's behavior in biological systems Wan et al., 2019.
Chemical Synthesis
Thalluri et al. (2014) demonstrated the synthesis of ureas using a Lossen rearrangement, emphasizing the versatility of urea compounds in chemical synthesis. The research underlines the potential of such compounds in creating a variety of chemical structures, which can be foundational in drug development and other chemical industries Thalluri et al., 2014.
Antimicrobial and Antiproliferative Activities
Sharma et al. (2004) and Al-Sanea et al. (2018) explored the antimicrobial and antiproliferative activities of urea derivatives, indicating the potential of these compounds in therapeutic applications, such as treating infections and cancer Sharma et al., 2004; Al-Sanea et al., 2018.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-2-3-14-24-17-6-4-15(5-7-17)20-18(23)19-10-13-21-11-8-16(22)9-12-21/h4-7,16,22H,2-3,8-14H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXXLZONQBEFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2626293.png)
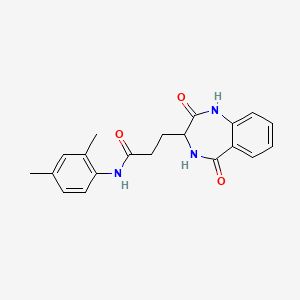
![[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol](/img/structure/B2626296.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B2626298.png)
![3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2626299.png)
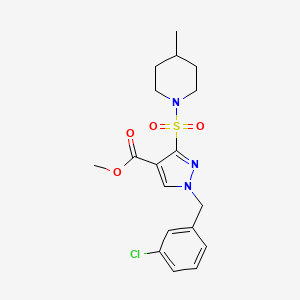
![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2626301.png)
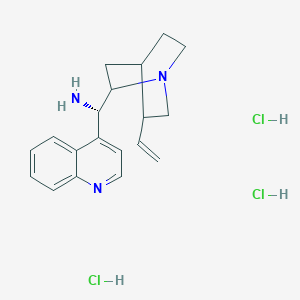
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
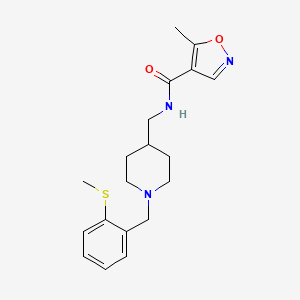
![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)
![4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene](/img/structure/B2626307.png)
![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)
